(S)-1,2,4-Butanetriol serves as a valuable chiral starting material for the synthesis of several pharmaceuticals. One prominent example is (-)-γ-amino-β-hydroxybutyric acid (GABOB), a compound with antiepileptic and hypotensive properties Sigma-Aldrich: . (S)-1,2,4-Butanetriol's chiral nature allows for the controlled production of a specific enantiomer of GABOB, which may be crucial for its desired biological activity.
Research has explored the use of (S)-1,2,4-Butanetriol as a precursor in the synthesis of two commercially successful cholesterol-lowering drugs: Crestor (rosuvastatin) and Zetia (ezetimibe) Wikipedia: . These drugs utilize D-3,4-dihydroxybutanoic acid as a key component, which can be derived from (S)-1,2,4-Butanetriol through the intermediate 3-hydroxy-γ-butyrolactone. This application highlights the potential of (S)-1,2,4-Butanetriol as a valuable building block for the development of novel therapeutic agents.
(S)-1,2,4-Butanetriol can act as a monomer in the production of specific polyesters. Polyesters are a diverse class of polymers with numerous industrial applications. Research explores the incorporation of (S)-1,2,4-Butanetriol's unique structure and chirality into polyester chains to potentially influence their properties for specific applications Wikipedia: . This area of research delves into the potential development of novel bio-based or biodegradable polyesters with tailored functionalities.
(S)-1,2,4-Butanetriol is a four-carbon polyol characterized by three hydroxyl groups. It is a chiral compound, meaning it exists in two enantiomeric forms, with the (S) configuration being of particular interest due to its unique properties and applications. This triol is soluble in water and exhibits a sweet taste, making it a valuable ingredient in various formulations. Its molecular formula is C₄H₈O₃, and it has a molar mass of approximately 104.1 g/mol.
(S)-1,2,4-Butanetriol itself does not have a well-defined mechanism of action in biological systems). However, its derivatives play specific roles depending on the application. For example, in cholesterol-lowering drugs derived from (S)-1,2,4-butanetriol, the mechanism involves inhibiting a key enzyme in cholesterol synthesis.
These reactions are crucial for its use in synthetic chemistry and industrial applications .
Several methods exist for synthesizing (S)-1,2,4-butanetriol:
(S)-1,2,4-Butanetriol has a wide range of applications:
Research on the interactions of (S)-1,2,4-butanetriol with other compounds has shown promising results:
(S)-1,2,4-butanetriol shares similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Pentanediol | Diol | Five carbon chain; used in cosmetics and solvents. |
1,2-Hexanediol | Diol | Six carbon chain; exhibits different physical properties. |
Glycerol | Triol | Three carbon chain; widely used as a moisturizer. |
1,3-Butanediol | Diol | Different positioning of hydroxyl groups; used in solvents. |
(S)-1,2,4-butanetriol stands out due to its specific configuration and multifunctional properties that allow for diverse applications across various industries .